B1578816 Beta-Amyloid (1-10)

Beta-Amyloid (1-10)

カタログ番号: B1578816
分子量: 1196.2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (1-10) is a useful research compound. Molecular weight is 1196.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (1-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (1-10) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Amyloid beta (Aβ) denotes peptides of 36–43 amino acids that are the main component of amyloid plaques found in the brains of people with Alzheimer's disease (AD) . Research suggests that Aβ buildup sets off a cascade of damage and dysfunction in neurons, causing dementia . The assembly of Aβ into multimeric structures is key to the biological effect of those species . Current focus is on the earlier phase of Aβ assembly which involves soluble multimers of the peptide .

While the query specifies Beta-Amyloid (1-10), the search results primarily discuss Beta-Amyloid (Aβ) in general, its role in Alzheimer's disease, and related research applications. Beta-Amyloid (1-10) refers to a specific fragment of the larger Aβ peptide. Given the limited information available specifically on Beta-Amyloid (1-10), the following sections detail the broader applications of Aβ research, which are relevant due to the functional relationships between different Aβ fragments.

Scientific Research Applications

  • Understanding Alzheimer's Disease (AD) : Research indicates that Alzheimer's disease pathogenesis is widely believed to be driven by the production and deposition of the β-amyloid peptide (Aβ) . Aβ has been the prime target for the development of AD therapy .
  • Immunotherapy Research: Immunotherapy may stimulate the host immune system to recognize and attack Aβ, or provide antibodies that either prevent plaque deposition or enhance clearance of plaques or Aβ oligomers . Antibodies that target Aβ and were tested in clinical trials included aducanumab, bapineuzumab, crenezumab, gantenerumab, lecanemab, and solanezumab .
  • BACE1 Inhibitors: Since 1999, inhibiting BACE1 activity has been pursued as a key method of halting the amyloid cascade and the development of effective BACE1 inhibitors has become a focus of many drug trials .

Measuring Amyloid Beta

  • Imaging Compounds: Imaging compounds, notably Pittsburgh compound B, can selectively bind to amyloid beta in vitro and in vivo. This technique, combined with PET imaging, is used to image areas of plaque deposits in those with Alzheimer's .
  • Post Mortem or in Tissue Biopsies: Amyloid beta can be measured semiquantitatively with immunostaining, which also allows one to determine location . One sensitive method is ELISA which is an immunosorbent assay that utilizes a pair of antibodies that recognize amyloid beta .
  • Atomic Force Microscopy: Atomic force microscopy, which can visualize nanoscale molecular surfaces, can be used to determine the aggregation state of amyloid beta in vitro .
  • Vibrational Microspectroscopy: Amyloid proteins like Aβ can be detected with this technique because of their high content of β-sheet structures .
  • Dual Polarisation Interferometry: Dual polarisation interferometry is an optical technique which can measure early stages of aggregation by measuring the molecular size and densities as the fibrils elongate .

Amyloid Beta-Based Therapy

  • Monoclonal Antibodies: Aducanumab, a monoclonal antibody against Aβ aggregates, has obtained the FDA’s approval as an Alzheimer’s drug for its ability to reduce the level of Aβ plaques in patients with early AD or mild cognitive impairment (MCI) . Donanemab, another monoclonal antibody targeting deposited plaques, outperformed aducanumab-avwa treatment in terms of brain amyloid clearance in patients with early symptomatic AD . Lecanemab, a humanized IgG1 monoclonal antibody targeting Aβ soluble protofibrils, reduced markers of amyloid and moderately improved cognitive decline in patients with early AD .
  • Sigma-1 and M1 Muscarinic Receptors: ANAVEX®2-73 (Blarcamesine), which targets sigma-1 and M1 muscarinic receptors, has also demonstrated its disease-modifying activity in AD transgenic mice, including reducing amyloid and tau pathologies as well as improving cognitive deficits .

特性

分子量

1196.2

配列

DAEFRHDSGY

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。